epi-Deoxynegamycin

Readthrough activity Nonsense mutation suppression TGA codon

epi-Deoxynegamycin (also designated 3-epi-deoxynegamycin or TCP-107) is a natural dipeptide-like compound belonging to the negamycin family, first isolated from Streptomyces goshikiensis in 1977. Structurally, it differs from the parent antibiotic (+)-negamycin by the absence of the 5-OH group and an inverted stereochemistry at the 3-amino position of the β-amino acid residue.

Molecular Formula C18H42N8O7
Molecular Weight 482.6 g/mol
CAS No. 58773-34-5
Cat. No. B1196687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Deoxynegamycin
CAS58773-34-5
Synonymsepi-deoxynegamycin
epi-deoxynegamycin dihydrochloride
epi-deoxynegamycin hydrochloride
epi-deoxynegamycin, (R)-isome
Molecular FormulaC18H42N8O7
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O
InChIInChI=1S/2C9H20N4O3.H2O/c2*1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10;/h2*7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16);1H2/t2*7-;/m00./s1
InChIKeyXYCGQMDBAVZONU-UBKPKTQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





epi-Deoxynegamycin (CAS 58773-34-5): A Non-Antimicrobial Negamycin Analog with Selective Eukaryotic Readthrough Activity for Nonsense Mutation Research


epi-Deoxynegamycin (also designated 3-epi-deoxynegamycin or TCP-107) is a natural dipeptide-like compound belonging to the negamycin family, first isolated from Streptomyces goshikiensis in 1977 [1]. Structurally, it differs from the parent antibiotic (+)-negamycin by the absence of the 5-OH group and an inverted stereochemistry at the 3-amino position of the β-amino acid residue [2]. This compound is primarily utilized as a research tool for investigating premature termination codon (PTC) readthrough in eukaryotic systems and as a privileged scaffold for developing novel readthrough therapeutics targeting nonsense mutation-associated genetic diseases such as Duchenne muscular dystrophy (DMD) [3].

Why (+)-Negamycin or Other Readthrough Compounds Cannot Simply Replace epi-Deoxynegamycin in Research and Drug Discovery Programs


Substituting epi-deoxynegamycin with the parent compound (+)-negamycin, its leucyl adduct, or aminoglycoside readthrough agents such as G418 introduces fundamentally different pharmacological profiles that can confound experimental outcomes. Unlike (+)-negamycin, which retains broad-spectrum antibacterial activity against Gram-negative pathogens including ESKAPE organisms [1], epi-deoxynegamycin exhibits essentially no antimicrobial activity (MIC ≥1024 μg/mL against both S. aureus and E. coli), thereby eliminating the confounding risk of antibiotic pressure in long-term cellular or in vivo readthrough studies [2]. Furthermore, its readthrough activity is restricted to eukaryotic ribosomal systems and absent in prokaryotic extracts, a selectivity profile not shared by (+)-negamycin, which induces readthrough in both eukaryotic and prokaryotic contexts [3]. This eukaryotic selectivity fundamentally alters the interpretation of mechanistic studies and makes epi-deoxynegamycin irreplaceable in experimental paradigms where the decoupling of readthrough from antibacterial activity is essential.

epi-Deoxynegamycin (TCP-107) Quantitative Differentiation Evidence: Head-to-Head Readthrough Potency, Antimicrobial Selectivity, and Eukaryotic Specificity


Superior Eukaryotic Readthrough Activity Against TGA Premature Termination Codons Versus (+)-Negamycin

In a dual-luciferase reporter assay in COS-7 cells, epi-deoxynegamycin (TCP-107) consistently demonstrated higher readthrough activity against TGA-type premature termination codons compared to (+)-negamycin. At a concentration of 200 μM, TCP-107 achieved a 2.69-fold increase in readthrough relative to untreated control, whereas (+)-negamycin yielded only a 1.55-fold increase [1]. This represents a 1.74-fold improvement in readthrough potency. Comparable results were reported in an independent study, where epi-deoxynegamycin (compound 12) exhibited a TGA readthrough ratio of 2.51 versus 1.3–1.5 for (+)-negamycin (compound 10) [2]. The enhanced activity is attributed to the absence of the 5-OH group and the inverted 3-amino stereochemistry, which disrupts prokaryotic ribosome binding while preserving eukaryotic ribosomal interaction [3].

Readthrough activity Nonsense mutation suppression TGA codon Duchenne muscular dystrophy

Complete Absence of Antimicrobial Activity Versus (+)-Negamycin: A Critical Selectivity Advantage

Epi-deoxynegamycin and its leucyl adduct exhibit essentially no antimicrobial activity against standard Gram-positive and Gram-negative test organisms, with MIC values ≥1024 μg/mL against both Staphylococcus aureus NBRC13276 and Escherichia coli NBRC3972 [1]. In stark contrast, (+)-negamycin is a bactericidal antibiotic with MIC values typically in the range of 4–16 μg/mL against E. coli and active against clinically relevant Gram-negative pathogens including Pseudomonas aeruginosa and Klebsiella pneumoniae [2]. This represents an approximately 64- to 256-fold difference in antibacterial potency. The loss of antimicrobial activity in epi-deoxynegamycin is mechanistically linked to its inability to engage prokaryotic ribosomes productively, as confirmed by the absence of readthrough activity in E. coli cell-free translation systems [3].

Antimicrobial activity Ribosome selectivity Drug resistance avoidance Therapeutic window

Strict Eukaryotic Ribosome Selectivity Confirmed in Cell-Free Translation Systems Versus (+)-Negamycin's Dual-System Activity

In a cell-free protein synthesis system using human cell line-derived lysates, epi-deoxynegamycin (compound 12) retained readthrough activity comparable to cell-based assays, whereas in E. coli cell-free extracts, no readthrough activity was detectable for any of the 5-deoxy negamycin analogs including epi-deoxynegamycin [1]. By contrast, (+)-negamycin (compound 10) displayed readthrough activity in both eukaryotic and prokaryotic cell-free systems [1]. The eukaryotic-selective readthrough of epi-deoxynegamycin is attributed to structural features—specifically the lack of the 5-OH group and the inverted 3-amino stereochemistry—that abrogate productive binding to the prokaryotic ribosome while being tolerated by the eukaryotic ribosome [2]. This differential engagement was further corroborated by X-ray crystallographic studies showing that (+)-negamycin binds to the small subunit head domain of the E. coli ribosome and both ribosomal subunits of T. thermophilus, a binding mode inaccessible to epi-deoxynegamycin [3].

Eukaryotic selectivity Cell-free translation Ribosome binding Mechanistic specificity

TGA Codon Preference Profile Diverges from Aminoglycoside Readthrough Agents (G418), Enabling Complementary Applications

Epi-deoxynegamycin (TCP-107) displays a marked preference for TGA (UGA) premature termination codons. In the head-to-head comparison from Omura et al. 2023, TCP-107 achieved readthrough ratios of 2.69 (TGA), 1.95 (TAG), and 1.22 (TAA) at 200 μM in COS-7 cells [1]. This profile contrasts with the aminoglycoside G418, which demonstrated stronger activity against TAG (4.68) and TAA (4.50) than TGA (6.01) in the same assay system [1]. The differential codon preference suggests distinct molecular mechanisms of readthrough induction: negamycin analogs favor TGA suppression, while aminoglycosides exhibit broader or TAG-biased activity [2]. This distinction is mechanistically significant because TGA is the most frequently employed stop codon in human nonsense mutations and the predominant PTC type in DMD patient populations [3].

Codon selectivity TGA vs. TAG Aminoglycoside comparator Readthrough spectrum

Epi-Deoxynegamycin as a Simplified Scaffold for SAR-Driven Optimization Versus the Leucyl Adduct

While the leucyl adduct (leucyl-3-epi-deoxynegamycin, compound 13) shows slightly higher TGA readthrough activity (2.56) compared to epi-deoxynegamycin (2.51) [1], epi-deoxynegamycin was deliberately selected as the preferred lead scaffold for medicinal chemistry optimization due to its simpler structure lacking the metabolically labile leucine amide bond [2]. This strategic choice enabled the discovery of TCP-112 (compound 9b), a one-carbon-shorter derivative that exhibits a further enhanced readthrough ratio of 4.28 against TGA [2], and ultimately TCP-1109 (13x) with approximately 4-fold higher activity than TCP-112 [3]. The simpler scaffold also facilitated the development of benzyl ester prodrugs (e.g., TCP-182, compound 17e) with improved cell permeability and a readthrough ratio of 4.90 in cell-based assays [2].

Structure-activity relationship Lead optimization Medicinal chemistry TCP-112

epi-Deoxynegamycin (TCP-107) Application Scenarios for Nonsense Mutation Research and Readthrough Drug Development


Chemical Probe for Eukaryotic Translation Termination Mechanism Studies (Decoupled from Antibacterial Confounds)

Epi-deoxynegamycin serves as an ideal chemical biology probe for investigating the molecular mechanism of eukaryotic translation termination and PTC readthrough without the confounding antibacterial effects inherent to (+)-negamycin or aminoglycosides. Its strict eukaryotic selectivity, confirmed by the absence of readthrough activity in prokaryotic cell-free extracts and MIC values ≥1024 μg/mL [1], allows researchers to attribute observed cellular effects exclusively to eukaryotic ribosomal modulation. This is particularly valuable in long-term treatment protocols in mammalian cell culture where antibiotic pressure could otherwise select for resistant subpopulations or induce bacterial contamination artifacts.

Parent Scaffold for Rational Medicinal Chemistry Optimization Toward DMD Readthrough Therapeutics

As a synthetically tractable dipeptide scaffold with confirmed TGA readthrough potency (2.69-fold at 200 μM in COS-7 cells) [2], epi-deoxynegamycin is the validated starting point for structure-activity relationship (SAR) campaigns targeting nonsense mutation-mediated Duchenne muscular dystrophy. The scaffold has already yielded derivatives such as TCP-112 (9b) with 4.28-fold readthrough activity and prodrug TCP-182 (17e) with 4.90-fold activity through systematic modification of carbon chain length and carboxyl-terminal esterification [3]. Medicinal chemistry groups can leverage this established SAR trajectory to further optimize potency, pharmacokinetics, and tissue distribution for in vivo DMD models.

Comparative Standard in Readthrough Compound Screening Panels (TGA-Selective Reference Agent)

Given its well-characterized codon selectivity profile (TGA > TAG > TAA) [2] and its status as a natural product readthrough agent without antimicrobial activity [1], epi-deoxynegamycin is an essential reference compound for screening panels designed to identify novel readthrough agents. Its TGA-preferring activity complements the TAG-biased profile of G418 and the broader spectrum of gentamicin, enabling comprehensive codon coverage in high-throughput screening campaigns. Including epi-deoxynegamycin as a reference standard also provides a benchmark for differentiating true eukaryotic-selective readthrough from compounds that merely induce readthrough as a consequence of general ribosomal stress.

Negative Control for Antibacterial Activity in Dual-Pharmacology Negamycin Analog Studies

In research programs exploring the structure-activity determinants that separate readthrough activity from antibacterial activity in the negamycin family, epi-deoxynegamycin serves as the definitive negative control for antimicrobial effects. Its MIC of ≥1024 μg/mL against both S. aureus and E. coli [3], contrasted with (+)-negamycin's MIC of 4–16 μg/mL [1], provides the baseline for assessing whether novel synthetic analogs have inadvertently regained antibacterial activity—a critical safety checkpoint in the development of readthrough therapeutics intended for chronic, non-infectious disease indications.

Quote Request

Request a Quote for epi-Deoxynegamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.